molecular formula C9H18N2 B7917854 Cyclopropyl-methyl-(S)-piperidin-3-yl-amine

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine

Cat. No.: B7917854
M. Wt: 154.25 g/mol
InChI Key: ZLUPUGLZFNAERG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a compound that features a cyclopropyl group, a methyl group, and a piperidin-3-yl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-(S)-piperidin-3-yl-amine can be achieved through several methods. One common approach involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide and triethylamine with a β-dicarbonyl compound such as malononitrile . Another method includes the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . These reactions typically require specific conditions such as the presence of a catalyst, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halogenated derivatives, cyanogen bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with altered functional groups.

Scientific Research Applications

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-methyl-®-piperidin-3-yl-amine: A stereoisomer with different biological activity.

    Cyclopropyl-methyl-(S)-piperidin-4-yl-amine: A structural analog with a different position of the amine group.

    Cyclopropyl-methyl-(S)-piperidin-2-yl-amine: Another structural analog with a different position of the amine group.

Uniqueness

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing various cellular processes. For instance, it has been investigated for its potential to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular energy metabolism and signaling pathways .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
  • Antituberculosis Activity :
    • Related compounds have demonstrated significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance efficacy against this pathogen .
  • Opioid Receptor Interaction :
    • Studies on structurally similar compounds reveal that modifications can lead to varying effects on opioid receptors, suggesting potential use in pain management or addiction treatment .
  • Cancer Therapeutics :
    • Cyclopropyl amide derivatives, including this compound, have been explored for their anti-cancer properties, particularly in treating leukemias and solid tumors. The mechanism involves modulation of metabolic pathways critical for cancer cell survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on Gram-positive and negative bacteria
AntituberculosisSignificant activity against M. tuberculosis with MIC values reported
Opioid ReceptorVaried effects based on structural modifications
Cancer TreatmentPotential in treating various cancers

Case Study: Antituberculosis Activity

A study focusing on the SAR of cyclic amines indicated that certain substitutions on the piperidine ring could enhance the compound's efficacy against M. tuberculosis. The most active derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

(3S)-N-cyclopropyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPUGLZFNAERG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.